REACTION_CXSMILES
|
[CH3:1][C:2]([CH3:4])=[O:3].[C:5]1([CH:11]([OH:13])C)C=[CH:9][CH:8]=[CH:7][CH:6]=1.[C:14]([O:21][CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH3:27])(=[O:20])[CH2:15][CH2:16][CH2:17][CH2:18][CH3:19]>C(O)(C)C>[C:14]([O:21][CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH3:27])(=[O:20])[CH2:15][CH2:16][CH2:17][CH2:18][CH3:19].[C:11]([O:3][CH:2]([CH3:4])[CH3:1])(=[O:13])[CH2:5][CH2:6][CH2:7][CH2:8][CH3:9]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCCCC)(=O)OCCCCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCCCC)(=O)OCCCCCC
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCCCC)(=O)OC(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][C:2]([CH3:4])=[O:3].[C:5]1([CH:11]([OH:13])C)C=[CH:9][CH:8]=[CH:7][CH:6]=1.[C:14]([O:21][CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH3:27])(=[O:20])[CH2:15][CH2:16][CH2:17][CH2:18][CH3:19]>C(O)(C)C>[C:14]([O:21][CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH3:27])(=[O:20])[CH2:15][CH2:16][CH2:17][CH2:18][CH3:19].[C:11]([O:3][CH:2]([CH3:4])[CH3:1])(=[O:13])[CH2:5][CH2:6][CH2:7][CH2:8][CH3:9]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCCCC)(=O)OCCCCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCCCC)(=O)OCCCCCC
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCCCC)(=O)OC(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |